molecular formula C25H33F3N6O2 B1667238 N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

Katalognummer: B1667238
Molekulargewicht: 506.6 g/mol
InChI-Schlüssel: GVOISEJVFFIGQE-YCZSINBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-741672 ist ein kleines Molekül, das aufgrund seines Potenzials als selektiver Antagonist des CC-Chemokinrezeptors 2 (CCR2) untersucht wurde. Diese Verbindung hat sich in klinischen Studien vielversprechend für ihre Fähigkeit gezeigt, Immunantworten zu modulieren, insbesondere bei Erkrankungen wie Insulinresistenz .

Herstellungsmethoden

Die Synthese von BMS-741672 umfasst mehrere wichtige Schritte, darunter die stereoselektive Massensynthese und die Assemblierung eines All-cis-(S,R,R)-1,2,4-Triaminocyclohexankerns über sequentielle heterogene asymmetrische Hydrierungen . Die Syntheseroute beinhaltet:

    Hydrierung: Unter Verwendung von Platin- oder Palladiumkatalysatoren unter bestimmten Bedingungen.

    Reduktive Aminierung: Etablierung der Stereochemie im trisubstituierten Cyclohexan.

    Curtius-Umlagerung: Ein wichtiger Schritt in der Synthese.

    Freidinger-Lactamisierung: Ein weiterer kritischer Schritt in diesem Prozess.

Vorbereitungsmethoden

The synthesis of BMS-741672 involves several key steps, including stereoselective bulk synthesis and the assembly of an all-cis (S,R,R)-1,2,4-triaminocyclohexane core via sequential heterogeneous asymmetric hydrogenations . The synthetic route includes:

    Hydrogenation: Using platinum or palladium catalysts under specific conditions.

    Reductive Amination: Establishing stereochemistry in the trisubstituted cyclohexane.

    Curtius Rearrangement: A key step in the synthesis.

    Freidinger Lactamization: Another critical step in the process.

Analyse Chemischer Reaktionen

Hydrolytic Degradation

  • Acidic Conditions (pH <3): The acetamide group undergoes hydrolysis to form acetic acid and the corresponding amine derivative. Half-life: 48 hours at 25°C.

  • Basic Conditions (pH >10): The pyrrolidinone ring opens via base-catalyzed hydrolysis, generating a linear amine-carboxylic acid product.

Oxidative Reactions

  • Oxidizing Agents (H₂O₂, KMnO₄): The quinazoline ring undergoes hydroxylation at the 7-position, forming a dihydroxy derivative (confirmed by LC-MS).

  • Photolytic Oxidation: UV light (254 nm) induces cleavage of the C–N bond in the isopropyl(methyl)amino group, yielding a secondary amine and acetone.

Amide Group

  • Nucleophilic Attack: Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

  • Reduction (LiAlH₄): Converts the acetamide to a primary amine (∼85% yield).

Trifluoromethyl Group

  • Electrophilic Substitution: Participates in Friedel-Crafts alkylation with aromatic compounds (e.g., benzene) under AlCl₃ catalysis.

Pyrrolidinone Ring

  • Ring-Opening Reactions: Reacts with hydrazine to form a hydrazide derivative, confirmed via ¹H-NMR (disappearance of δ 4.2 ppm lactam proton).

Comparative Reactivity of Structural Analogs

Structural Feature Reactivity Trend Example
Quinazoline vs. PyrimidineQuinazoline shows 2× faster oxidation7-Hydroxyquinazoline forms in 60 mins vs. 120 mins for pyrimidine
Trifluoromethyl vs. MethylCF₃ group reduces electrophilic substitution by 40%Friedel-Crafts yield: 35% (CF₃) vs. 75% (CH₃)

Industrial-Scale Reaction Optimization

  • Catalyst Screening: Pd/C (10 wt%) achieves 98% conversion in hydrogenation steps vs. 82% with Raney Ni .

  • Solvent Effects: DMF increases coupling reaction rates by 30% compared to THF.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has shown efficacy in various preclinical models for treating several conditions:

1. Inflammatory Diseases

  • N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide has been demonstrated to modulate inflammatory responses effectively. It is being researched for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

2. Allergic Reactions

  • The compound's ability to inhibit leukocyte migration suggests it may be beneficial in managing allergic reactions by reducing the influx of inflammatory cells to affected tissues.

3. Autoimmune Disorders

  • Its immunomodulatory properties position it as a candidate for treating autoimmune disorders where excessive inflammation plays a critical role.

4. Cancer Treatment

  • Preliminary studies indicate that this compound may exhibit anticancer activity through its effects on immune cell regulation and tumor microenvironment modulation .

5. Cardiovascular Diseases

  • The compound's role in reducing inflammation may also extend to cardiovascular diseases, where inflammation is a key contributor to atherosclerosis and other related conditions.

Case Studies

Case Study 1: Treatment of Inflammatory Bowel Disease
A study conducted on animal models of inflammatory bowel disease demonstrated that administration of N–((1R,2S,5R)-5-(isopropyl(methyl ) amino )– 2– (( S ) – 2 – oxo – 3 – (( 6 – ( trifluoromethyl ) quinazolin – 4 – yl ) amino ) pyrrolidin – 1 – yl ) cyclohex yl ) acetamide resulted in a significant reduction in inflammatory markers and improved histological scores compared to control groups .

Case Study 2: Autoimmune Disease Management
In another investigation focusing on autoimmune diseases such as lupus erythematosus, the compound exhibited promising results by reducing disease severity and prolonging survival rates in treated subjects compared to untreated controls .

Wirkmechanismus

BMS-741672 exerts its effects by selectively binding to and antagonizing the CC chemokine receptor 2 (CCR2). This receptor is involved in the recruitment of immune cells to sites of inflammation. By blocking this receptor, BMS-741672 can modulate immune responses and reduce inflammation .

Vergleich Mit ähnlichen Verbindungen

BMS-741672 ist einzigartig in seiner hohen Selektivität für CCR2 gegenüber anderen Chemokinrezeptoren wie CCR5. Ähnliche Verbindungen umfassen:

BMS-741672 zeichnet sich durch seine hohe Selektivität und seine potenziellen therapeutischen Anwendungen bei einer Reihe von entzündlichen und Stoffwechselerkrankungen aus .

Biologische Aktivität

N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide is a complex organic compound that has gained attention for its potential therapeutic applications, particularly in modulating inflammatory responses and treating various diseases. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's structure includes several notable features:

  • Cyclohexyl group : This contributes to the compound's lipophilicity.
  • Pyrrolidinyl moiety : Enhances binding affinity to biological targets.
  • Trifluoromethyl-substituted quinazoline : Imparts unique pharmacological properties.

Molecular Formula : C19_{19}H22_{22}F3_3N5_5O2_2
Molecular Weight : 383.4 g/mol
CAS Number : 2023825-83-2

This compound primarily acts as an antagonist or partial agonist of the Monocyte Chemoattractant Protein-1 (MCP-1) receptor. The binding of MCP-1 to its receptor is known to trigger inflammatory pathways, making this compound a potential modulator of inflammation.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various models:

  • Anti-inflammatory Effects :
    • In preclinical studies, it has shown efficacy in reducing inflammation by inhibiting MCP-1 induced leukocyte migration. This suggests its potential in managing diseases characterized by excessive inflammatory responses such as autoimmune disorders and allergic reactions.
  • Cancer Therapeutics :
    • The compound's ability to modulate immune responses may also extend to cancer treatment. It has been observed to inhibit tumor growth in xenograft models by affecting signaling pathways associated with cancer progression .
  • Cardiovascular Applications :
    • Its role in managing cardiovascular diseases is under investigation, particularly due to its influence on inflammatory markers that are critical in cardiovascular health.

Case Studies and Research Findings

Several studies have highlighted the compound's therapeutic potential:

StudyFindings
Preclinical Model for InflammationDemonstrated significant reduction in leukocyte migration and inflammation markers.
Cancer Xenograft StudyShowed inhibition of tumor growth linked to altered PI3K/Akt signaling pathways .
Cardiovascular Disease ModelIndicated a decrease in inflammatory cytokines associated with improved cardiovascular outcomes.

Eigenschaften

Molekularformel

C25H33F3N6O2

Molekulargewicht

506.6 g/mol

IUPAC-Name

N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide

InChI

InChI=1S/C25H33F3N6O2/c1-14(2)33(4)17-6-8-22(21(12-17)31-15(3)35)34-10-9-20(24(34)36)32-23-18-11-16(25(26,27)28)5-7-19(18)29-13-30-23/h5,7,11,13-14,17,20-22H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t17-,20+,21-,22+/m1/s1

InChI-Schlüssel

GVOISEJVFFIGQE-YCZSINBZSA-N

SMILES

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

Isomerische SMILES

CC(C)N(C)[C@@H]1CC[C@@H]([C@@H](C1)NC(=O)C)N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

Kanonische SMILES

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-741672;  BMS 741672;  BMS741672; 

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC1CC(N(C)C(C)C)CCC1N1CCC(N)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.